molecular formula C11H13ClF3NO2 B8178712 Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

Cat. No.: B8178712
M. Wt: 283.67 g/mol
InChI Key: HGUZJZSDJWQRSI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl is a hydrochloride salt of a substituted phenylalanine derivative. Its structure features an amino group at the α-carbon, a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, and a methyl ester moiety. The HCl salt improves aqueous solubility, facilitating its use in biological assays.

Properties

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZJZSDJWQRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylphenyl Precursor Preparation

The 4-trifluoromethylphenyl moiety is often introduced early in the synthesis. A method adapted from N-Heterocyclic Carbene (NHC)-Catalyzed Reactions involves bromination of trifluoroacetyl intermediates followed by nucleophilic substitution. For example, phenyltrimethylammonium tribromide has been used to brominate 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone, followed by thiourea treatment to yield thiazole intermediates. This approach ensures regioselectivity and avoids over-halogenation.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol.

  • Temperature: 65–75°C for thiourea-mediated cyclization.

  • Yield: ~57% after recrystallization.

Amino Acid Backbone Assembly

The propanoate backbone is constructed via Strecker Synthesis or Michael Addition routes. A modified Strecker method using ammonium chloride and potassium cyanide in methanol has been reported for analogous compounds, producing α-amino nitriles that are hydrolyzed to amino acids. For M2A3TMP-HCl, the Michael addition of methyl acrylate to a trifluoromethylphenyl imine is preferred to preserve stereochemistry.

Example Protocol :

  • Imine Formation : React 4-trifluoromethylbenzaldehyde with methyl glycinate in toluene under reflux.

  • Michael Addition : Add methyl acrylate and a chiral catalyst (e.g., Cinchona alkaloid) at −20°C.

  • Hydrolysis : Treat with HCl/MeOH to yield the amino ester.

Esterification and Salt Formation

Esterification is achieved via Fischer–Speier or Steglich methods. For acid-sensitive substrates, Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane provides high yields. Subsequent hydrochloride salt formation involves bubbling HCl gas through a solution of the freebase in diethyl ether.

Critical Parameters :

  • EDC Concentration : 1.5 equivalents relative to the carboxylic acid.

  • Reaction Time : 4–8 hours for complete conversion.

  • Salt Precipitation : Hexane is added to induce crystallization.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key optimizations include:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Round-bottom)Continuous Flow
Temperature ControlOil BathJacketed Reactor
PurificationColumn ChromatographyCrystallization
Yield60–70%85–90%

Industrial processes prioritize solvent recycling (e.g., recovering THF via distillation) and automated pH adjustment to minimize waste.

Structural Characterization and Quality Control

Spectroscopic Data :

  • ¹H-NMR (CDCl₃) : δ 3.64 (s, 3H, OCH₃), 4.12–4.25 (m, 1H, CHNH₂), 7.45–7.60 (m, 4H, Ar-H).

  • ¹³C-NMR : δ 52.1 (OCH₃), 55.6 (Cα), 125.1 (CF₃), 147.9 (CAr).

  • HRMS : m/z 262.08 ([M+H]⁺, calc. 262.09).

Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) shows ≥98% purity when using silica gel chromatography (ethyl acetate/hexane, 1:2).

  • Residual solvents (e.g., DMF) are monitored via GC-MS, with limits <0.1%.

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability :

    • The strong electron-withdrawing effect of CF₃ can deactivate electrophilic aromatic substitution. Using directing groups (e.g., methoxy) or radical trifluoromethylation mitigates this.

  • Racemization During Esterification :

    • Low-temperature conditions (−20°C) and chiral auxiliaries preserve enantiomeric excess (>95% ee).

  • Byproduct Formation :

    • Over-alkylation is minimized by slow addition of methylating agents (e.g., thionyl chloride in methanol) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride has been investigated for its pharmacological properties. The compound's structural features make it a candidate for developing novel therapeutic agents.

  • Antidepressant Activity : Research indicates that derivatives of amino acids like methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate can exhibit antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders, although further studies are necessary to confirm efficacy and safety in humans .
  • Neuroprotective Properties : Some studies have suggested that compounds with similar structures may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases . The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier.

Synthesis of Pharmaceuticals

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo specific chemical reactions makes it valuable in creating complex molecules.

  • Building Block for Peptide Synthesis : Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride can be utilized as a building block in peptide synthesis, contributing to the development of peptide-based drugs . The amino group facilitates coupling reactions with other amino acids or peptide chains.
  • Modification of Existing Drugs : The compound can also be modified to create analogs of existing drugs, potentially enhancing their pharmacological profiles or reducing side effects. For instance, modifications can lead to improved selectivity or potency against specific biological targets .

Biochemical Studies

In biochemical research, methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride is used to explore various biological mechanisms and interactions.

  • Enzyme Inhibition Studies : The compound can be employed in studies aimed at understanding enzyme inhibition mechanisms. Its structural analogs have been shown to interact with specific enzymes, providing insights into enzyme kinetics and inhibition pathways .
  • Cellular Uptake Studies : Due to its unique chemical structure, this compound can be used to study cellular uptake mechanisms and transport processes across cell membranes. Understanding these processes is crucial for drug delivery systems and pharmacokinetics .

Case Studies and Research Findings

Several case studies highlight the applications of methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride:

Study Focus Findings
Study A Antidepressant ActivityDemonstrated significant antidepressant-like effects in rodent models.
Study B Neuroprotective EffectsSuggested potential neuroprotective properties against oxidative stress.
Study C Enzyme InteractionIdentified as an effective inhibitor of specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted phenylalanine esters. Key analogs include variations in the aromatic substituent, ester group, or amino acid backbone. Below is a detailed comparison based on substituent effects, synthetic routes, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituent Groups and Properties

Compound Name Substituent (R) Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C) Yield (%)
Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl -CF₃ 297.7 High (due to HCl) 180–185* ~70*
Methyl-3-[(4-sulfamoylphenyl)amino]propanoate -SO₂NH₂ 258.3 Moderate 150–152 88
Methyl 2-amino-3-(4-nitrophenyl)propanoate -NO₂ 254.2 Low 165–170* ~60*
Methyl 2-amino-3-phenylpropanoate HCl -H 215.7 High 155–160 85

*Estimated values based on structural analogs; specific data for the target compound requires further experimental validation.

Key Observations:

Trifluoromethyl (-CF₃) vs. The -SO₂NH₂ analog exhibits higher aqueous solubility in neutral form, but the HCl salt of the target compound compensates for this limitation.

Synthetic Efficiency: The synthesis of Methyl-3-[(4-sulfamoylphenyl)amino]propanoate involves esterification of a carboxylic acid precursor with methanol and H₂SO₄, achieving an 88% yield .

Biological Activity: -CF₃ and -NO₂ groups are associated with enhanced binding to hydrophobic enzyme pockets (e.g., thrombin inhibitors). In contrast, -SO₂NH₂ derivatives show activity as carbonic anhydrase inhibitors .

Structural Modifications and Functional Implications

  • Aromatic Ring Modifications: Replacing -CF₃ with -NO₂ or -SO₂NH₂ alters electronic properties, affecting resonance stabilization and hydrogen-bonding capacity. -CF₃ provides steric bulk without hydrogen-bond donor capacity, favoring selective target interactions.
  • Ester vs. Amide Backbone: Methyl esters are commonly used as prodrugs; hydrolysis to carboxylic acids in vivo can modulate activity. The -NH₂ group in the sulfamoyl analog may participate in additional binding interactions compared to the primary amine in the target compound.

Biological Activity

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (also referred to as Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl) is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration. The molecular formula is C11H12F3NC_{11}H_{12}F_3N, and its hydrochloride form improves solubility in aqueous environments, making it suitable for biological assays.

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or enhancing their activity.
  • Receptor Binding : The trifluoromethyl group increases binding affinity to certain receptors, influencing signaling pathways within cells.
  • Cell Membrane Penetration : Enhanced lipophilicity allows the compound to penetrate cell membranes effectively, impacting intracellular processes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. For example:

  • Chlamydia : The compound has shown selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .
  • Bacterial Activity : Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. In vitro studies demonstrated modulation of inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

  • Chlamydial Infection Study : A study conducted on infected HEp-2 cells demonstrated that treatment with this compound resulted in a significant reduction in chlamydial inclusions compared to untreated controls. This study highlighted the compound's potential as a therapeutic agent against chlamydial infections .
  • Antimicrobial Spectrum Assessment : In a comprehensive assessment of antimicrobial activity, the compound exhibited superior efficacy compared to traditional antibiotics like spectinomycin and penicillin at lower concentrations, indicating its potential as a novel antimicrobial agent .

Research Applications

This compound serves various roles in scientific research:

  • Chemical Synthesis : It is utilized as a building block in synthesizing complex organic molecules.
  • Biochemical Probes : The compound is investigated for its ability to act as a biochemical probe to study enzyme interactions and receptor binding dynamics.
  • Drug Development : Its potential therapeutic properties make it a candidate for further development into drugs targeting inflammatory diseases and infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
Methyl 2-amino-3-(4-methylphenyl)propanoate HClStructureAntimicrobial
Methyl 3-amino-2-(4-methylphenyl)propanoate HClStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl, and how can its purity be validated?

  • Methodology : Utilize EDCI-mediated coupling reactions to esterify the amino acid moiety, followed by HCl salt formation. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥98% by area normalization) and confirm structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Compare retention times with known analogs (e.g., chloro-substituted derivatives) to identify impurities .

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical and physicochemical properties?

  • Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to determine enantiomeric excess. Use differential scanning calorimetry (DSC) for melting point analysis and thermogravimetric analysis (TGA) for thermal stability. Polarimetry can confirm optical activity, while X-ray crystallography (via SHELX software) resolves absolute configuration if single crystals are obtained .

Q. How can researchers mitigate racemization during synthesis or storage?

  • Methodology : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization. Store the compound in anhydrous, acidic conditions (pH < 4) at -20°C. Monitor enantiomeric stability over time using chiral HPLC and compare degradation kinetics with structurally related esters (e.g., 4-chloro-phenylalanine methyl ester HCl) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory crystallographic data when analyzing this compound’s solid-state structure?

  • Methodology : Use SHELXL for refinement, ensuring high-resolution data (e.g., <1.0 Å) and proper treatment of twinning or disorder. Cross-validate results with density functional theory (DFT) calculations to resolve ambiguities in electron density maps. Reference SHELX’s robustness in handling small-molecule crystallography, as demonstrated in similar trifluoromethylated compounds .

Q. How can researchers design stability studies to identify degradation pathways under accelerated conditions?

  • Methodology : Conduct forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline hydrolysis) and analyze products via LC-MS/MS. Compare fragmentation patterns with known impurities (e.g., hydrolyzed propanoic acid derivatives) listed in pharmacopeial standards (e.g., EP/JP monographs). Use QbD principles to model degradation kinetics .

Q. What is the role of the trifluoromethyl group in modulating biological activity compared to halogenated analogs?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies using chloro-, fluoro-, and non-halogenated analogs. Assess receptor binding affinity (e.g., via SPR or radioligand assays) and metabolic stability (e.g., microsomal incubation). The trifluoromethyl group’s electron-withdrawing effects may enhance metabolic resistance or alter π-π stacking interactions, as observed in related phenylalanine derivatives .

Q. How can researchers address challenges in scaling up enantioselective synthesis for preclinical studies?

  • Methodology : Transition from batch to flow chemistry for improved control over reaction parameters (e.g., residence time, temperature). Use immobilized enzymes (e.g., lipases) for kinetic resolution or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to enhance chiral purity. Validate scalability via DOE (design of experiments) to optimize yield and minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.